Formanilide, o-phenyl- Formanilide, o-phenyl-
Brand Name: Vulcanchem
CAS No.: 5346-21-4
VCID: VC3904057
InChI: InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15)
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2NC=O
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

Formanilide, o-phenyl-

CAS No.: 5346-21-4

Cat. No.: VC3904057

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Formanilide, o-phenyl- - 5346-21-4

Specification

CAS No. 5346-21-4
Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name N-(2-phenylphenyl)formamide
Standard InChI InChI=1S/C13H11NO/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H,(H,14,15)
Standard InChI Key RRZDVIMOCJVZLI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC=O
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2NC=O

Introduction

Synthesis and Preparation Methods

Catalytic Formylation of Aniline Derivatives

The synthesis of formanilide derivatives typically involves formylation reactions using substituted anilines. A solvent-free approach utilizing sulphated titania (TiO2-SO42\text{TiO}_2\text{-SO}_4^{2-}) as a catalyst has been demonstrated to yield N-(substituted phenyl)formamides efficiently. This method employs formic acid as the formylating agent in acetonitrile at room temperature, achieving high regioselectivity and minimizing byproducts . For o-phenylformanilide specifically, palladium-catalyzed C(sp²)–H arylation processes have been employed to introduce aryl groups at the ortho position of the aniline ring, leveraging formamide as a directing group .

Acetic Formic Anhydride-Mediated Synthesis

A protocol for synthesizing structurally related N-[2-(phenylsulfanyl)phenyl]formamide involves reacting 2-(phenylsulfanyl)aniline with acetic formic anhydride in dichloromethane under inert conditions. The reaction proceeds at 0–20°C over two hours, followed by quenching with sodium carbonate and extraction. This method highlights the versatility of formylation reagents in accessing diverse formamide derivatives .

Chemical Structure and Conformational Dynamics

Molecular Geometry

Formanilide, o-phenyl- adopts a nonplanar geometry due to steric hindrance between the ortho-phenyl group and the formamide moiety. X-ray crystallography and laser-induced fluorescence studies reveal two stable conformers: cis and trans isomers (Figure 1). The trans isomer, with the formyl oxygen oriented away from the phenyl ring, is thermodynamically favored and predominates in crystalline states .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (C=O)1.227 Å
Bond Angle (N-C=O)122.5°
Torsional Angle (C-N-C=O)180° (trans)

Supramolecular Interactions

The trans isomer forms stable water clusters via hydrogen bonding between the amide NH and water molecules. Spectroscopic studies identified two distinct 1:1 hydrates and higher-order clusters, underscoring its role in modeling solvation effects in peptide systems .

Spectral Correlations and Hammett Analysis

Infrared Spectroscopy

Infrared (IR) spectra of N-(substituted phenyl)formamides exhibit characteristic νNH\nu_{\text{NH}} and νC=O\nu_{\text{C=O}} stretches sensitive to substituent effects. For o-phenylformanilide, νNH\nu_{\text{NH}} appears at 3300–3350 cm⁻¹, while νC=O\nu_{\text{C=O}} resonates near 1680 cm⁻¹. Linear free-energy relationships (LFER) using Hammett constants (σ\sigma) reveal strong correlations between electron-withdrawing substituents and redshifted νC=O\nu_{\text{C=O}} frequencies .

Table 2: Hammett Correlations for Spectral Data

Substituentσ\sigmaνNH\nu_{\text{NH}} (cm⁻¹)νC=O\nu_{\text{C=O}} (cm⁻¹)
-H0.0033201685
-NO₂1.2732951670
-OCH₃-0.2733401695

Nuclear Magnetic Resonance (NMR)

¹H NMR chemical shifts for the formyl proton (δCHO\delta_{\text{CHO}}) range from 8.10–8.30 ppm, while the NH proton resonates near 9.20 ppm. The ipso carbon (Ar-C-NH) in ¹³C NMR appears at 138–142 ppm, influenced by resonance effects from substituents .

Reactivity and Mechanistic Pathways

Hydrolysis Mechanisms

Hydrolysis of o-phenylformanilide proceeds via two pathways:

  • Acidic Conditions: Follows specific acid catalysis (AAC2 mechanism), where protonation of the carbonyl oxygen facilitates nucleophilic attack by water.

  • Alkaline Conditions: Proceeds through a modified BAC2\text{B}_{\text{AC}}2 mechanism, with hydroxide ion attack at the carbonyl carbon .

The ortho-phenyl group introduces steric hindrance, reducing hydrolysis rates by 40% compared to para-substituted analogs .

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate yields phenylisocyanide, a reaction leveraged in isocyanide-based multicomponent syntheses .

  • Reduction: Lithium aluminum hydride reduces the formamide group to a methylene amine, producing N-(2-phenylphenyl)methylamine .

Biological Activity and Applications

Beta-Adrenoreceptor Modulation

Derivatives of o-phenylformanilide exhibit beta2-adrenoreceptor agonism, demonstrated in studies using transfected frog melanophores. These compounds show potential as bronchodilators for asthma therapy, with EC₅₀ values comparable to salbutamol .

Comparative Analysis with Analogous Compounds

Acetanilide vs. Formanilide

Propertyo-PhenylformanilideAcetanilide
pKa\text{p}K_a1.20.6
Melting Point98–100°C114°C
BioactivityBeta2-agonistAnalgesic

Benzamide Derivatives

Benzamide lacks the formyl group, rendering it inert toward hydrolysis but more lipophilic. This structural difference underpins its use as a kinase inhibitor rather than a peptide model .

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